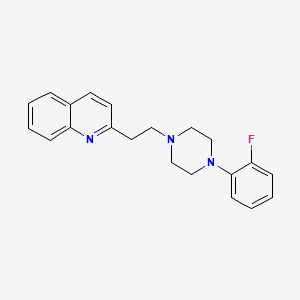
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)- is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines have garnered significant attention due to their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as NaHSO4·SiO2 . These methods are not only cost-effective but also environmentally friendly, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can bind to receptors such as the estrogen receptor β, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-arylquinoline derivatives: Known for their selectivity in binding to the estrogen receptor β.
Quinolin-2-one analogues: Investigated for their anticancer activity against breast cancer cell lines.
Fluoroquinolones: Widely used as antibiotics due to their ability to inhibit bacterial DNA synthesis.
Uniqueness
Quinoline, 2-(2-(4-(2-fluorophenyl)-1-piperazinyl)ethyl)-, stands out due to its unique combination of a quinoline core with a piperazine ring and a fluorophenyl group. This structure imparts distinct biological activities and properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
57962-05-7 |
|---|---|
Fórmula molecular |
C21H22FN3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-19-6-2-4-8-21(19)25-15-13-24(14-16-25)12-11-18-10-9-17-5-1-3-7-20(17)23-18/h1-10H,11-16H2 |
Clave InChI |
XDUVIFJARYOLGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

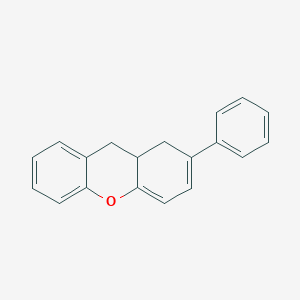


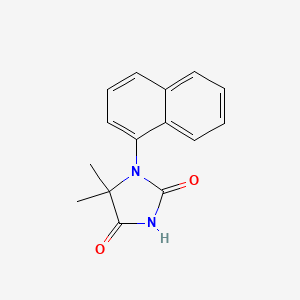
![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
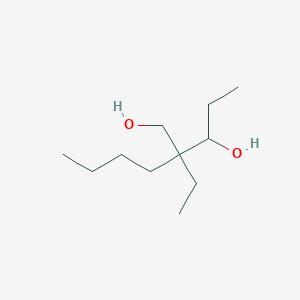

![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
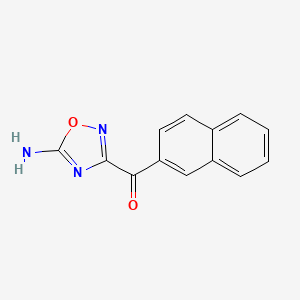
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
